1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C13H12ClN3 and its molecular weight is 245.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Malaria Treatment and Drug Resistance Analysis
1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline, as part of the aminoquinoline group, has been studied extensively in the treatment of malaria, particularly falciparum malaria. Research indicates that combination therapies involving aminoquinolines and antifolates, such as sulfadoxine-pyrimethamine, offer effective alternatives to chloroquine, potentially improving efficacy and delaying the selection of resistant malaria parasites. These combinations have shown superior efficacy compared to monotherapy treatments (Gasasira et al., 2003). Moreover, analyses of the tyrosine-86 allele of the pfmdr 1 gene of Plasmodium falciparum suggest a genetic basis for resistance to chloroquine and amodiaquine, part of the aminoquinoline family, indicating a need for careful monitoring and potential modification of treatment regimens (Duraisingh et al., 1997).
Metabolomics and Drug Resistance
Studies have also delved into the metabolomics of Plasmodium vivax, exploring how metabolic profiles differ between chloroquine-resistant and sensitive strains. This research paves the way for developing novel biomarkers for drug resistance, enhancing treatment strategies by targeting specific metabolic pathways associated with resistance (Uppal et al., 2017).
Skin Health and Antioxidant Properties
Notably, compounds related to this compound, such as Pyrroloquinoline quinone (PQQ), have been researched for their effects on skin health and antioxidant properties. Studies have shown that oral intake of PQQ can improve skin conditions, inhibit the increase in transepidermal water loss, and possibly contribute to skin health by affecting mast cells and CD3⁺ T-cells in the skin (Nakano et al., 2015).
Molecular Pathways and Neurological Insights
Exploring the molecular pathways and neurological implications, research on related compounds has revealed insights into mitochondrial-related metabolism and inflammation processes. For instance, the impact of PQQ on mitochondrial biogenesis pathways and inflammation markers like C-reactive protein and IL-6 highlights the compound's potential role in neurologic functions and energy-related metabolism (Harris et al., 2013).
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3,4-dihydro-2H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-8-13(16-9-15-12)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,8-9H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWONGKZZIQGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208687 | |
Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-17-6 | |
Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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